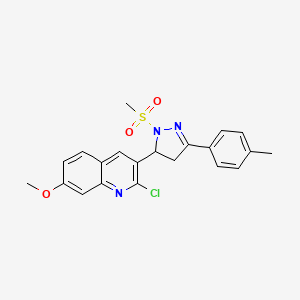
2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a complex organic compound that combines a quinoline scaffold with a pyrazole moiety. This structure suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and kinase inhibitory properties.
Chemical Structure and Properties
The compound features:
- Quinoline ring : Known for its role in various biological activities, particularly as a scaffold for kinase inhibitors.
- Pyrazole ring : Associated with a range of biological activities, including antimicrobial and anti-inflammatory effects.
- Functional groups : The presence of chloro, methylsulfonyl, and tolyl groups can influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing quinoline and pyrazole structures exhibit significant antimicrobial properties. The specific antimicrobial activity of this compound has not been extensively studied; however, similar compounds have shown promising results against various pathogens.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 2-Chloroquinoline | Antimicrobial | 32 |
| 4-Methylpyrazole | Antifungal | 15.62 |
| 6-Methylquinoline | Anticancer | 25 |
The table above summarizes some related compounds' activities, indicating that modifications to the quinoline structure can enhance antimicrobial efficacy.
Anticancer Activity
Quinoline derivatives are recognized for their anticancer potential. The structural characteristics of this compound may confer similar properties. Studies have shown that quinoline-based compounds can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation.
Kinase Inhibitory Activity
The quinoline scaffold is a common feature in many kinase inhibitors. Initial studies suggest that this compound may possess kinase inhibitory activity, which is crucial for developing targeted cancer therapies. Further research is needed to elucidate its binding affinity and mechanism of action against specific kinases.
Case Studies and Research Findings
- Antimicrobial Studies : A study examined various quinoline derivatives against Fusarium oxysporum, demonstrating significant antifungal activity. While specific data on our compound is lacking, the trends suggest potential effectiveness in similar assays .
- Kinase Profiling : In vitro studies on related compounds have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical in cancer progression . This indicates that further exploration of our compound's kinase interactions could yield valuable insights.
- Pyrazole Derivatives : A review highlighted the diverse biological activities of pyrazole derivatives, including anti-inflammatory and antimicrobial effects . This reinforces the potential therapeutic applications of our compound due to its pyrazole component.
Eigenschaften
IUPAC Name |
2-chloro-7-methoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-4-6-14(7-5-13)19-12-20(25(24-19)29(3,26)27)17-10-15-8-9-16(28-2)11-18(15)23-21(17)22/h4-11,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHFAUHGEDZETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














